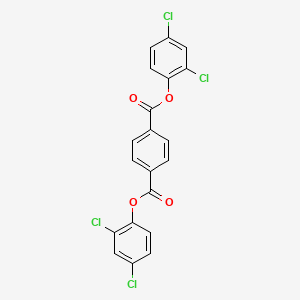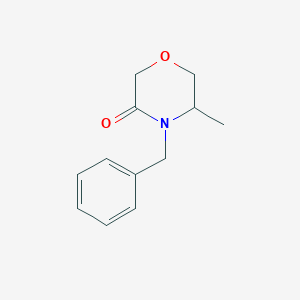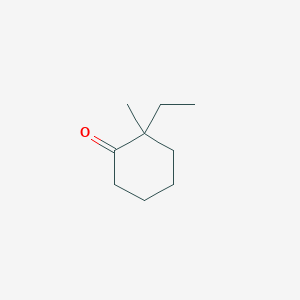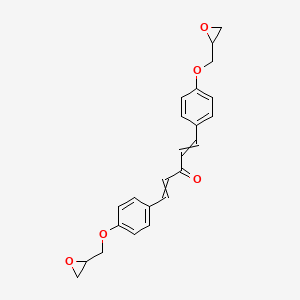![molecular formula C14H13N3O4 B8637969 Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- CAS No. 29178-59-4](/img/structure/B8637969.png)
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-
概要
説明
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H13N3O4. It is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water . This compound is known for its unique structure, which includes both amino and nitro functional groups attached to a phenoxyphenyl acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminophenol to produce 3-amino-4-nitrophenol. This intermediate is then reacted with 4-bromophenyl acetate under basic conditions to form the desired product . The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles, solvents like DMF or dichloromethane (DCM)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products Formed
Reduction: 4-(3-Amino-4-aminophenoxy)phenyl acetamide
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: 4-(3-Nitroso-4-nitrophenoxy)phenyl acetamide
科学的研究の応用
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s nitro and amino groups allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-(4-(4-Aminophenoxy)phenyl)acetamide
- N-(4-(3-Aminophenylthio)phenyl)acetamide
- N-(4-(4-Nitrophenoxy)phenyl)acetamide
Uniqueness
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is unique due to the presence of both amino and nitro groups on the phenoxyphenyl acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .
特性
CAS番号 |
29178-59-4 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC名 |
N-[4-(3-amino-4-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O4/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChIキー |
CHBGJLWDJXAZQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[(Dimethylsulfamoyl)amino]ethyl}acetamide](/img/structure/B8637911.png)




![Ethyl [4-(4-aminobutyl)phenoxy]acetate](/img/structure/B8637936.png)




